![molecular formula C8H9N3O3 B2362853 3-(Pyrazin-2-ylformamido)propanoic acid CAS No. 926203-75-0](/img/structure/B2362853.png)
3-(Pyrazin-2-ylformamido)propanoic acid
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Overview
Description
3-(Pyrazin-2-ylformamido)propanoic acid, also known as N-(2-pyrazinylcarbonyl)-beta-alanine, is a chemical compound with the molecular formula C8H9N3O3 . It has a molecular weight of 195.18 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(Pyrazin-2-ylformamido)propanoic acid is1S/C8H9N3O3/c12-7(13)1-2-11-8(14)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,14)(H,12,13)
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The predicted boiling point of 3-(Pyrazin-2-ylformamido)propanoic acid is 531.7±40.0 °C . The compound has a predicted density of 1.356±0.06 g/cm3 . The pKa value, which indicates the acidity of the compound, is predicted to be 4.08±0.10 .Scientific Research Applications
Structural Stability and Molecular Interactions
3-(Pyrazin-2-ylformamido)propanoic acid, as part of N-protected derivatives of gabapentin, demonstrates stability in its molecular structure through intramolecular hydrogen bonds. This stability is exemplified in 2-{1-[(Pyrazin-2-ylformamido)methyl]cyclohexyl}acetic acid (Pyr-Gpn-OH), which forms stable five- and seven-membered hydrogen-bonded rings. These structures are further stabilized by intermolecular hydrogen bonds and π-π interactions, indicating potential for applications in molecular engineering and design (Wani et al., 2013).
Synthesis and Chemical Transformations
In chemical synthesis, 3-(pyrazin-2-ylformamido)propanoic acid is involved in unexpected transformations, such as the generation of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids. This process occurs via a silver(I)-catalyzed three-component reaction, involving cycloaddition and rearrangement steps, highlighting its role in facilitating complex chemical transformations (Pan et al., 2015).
Potential Antimicrobial Applications
Research has identified 3-(pyrazin-2-ylformamido)propanoic acid derivatives with significant antimicrobial properties. For example, derivatives like 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid have shown high antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in developing new antimicrobial agents (Semelková et al., 2017).
Role in the Synthesis of Complex Molecules
The compound plays a role in the synthesis of complex molecules like copper(ii) complexes, which are potential candidates for anticancer drugs. These complexes, synthesized using 3-(pyrazin-2-ylformamido)propanoic acid derivatives, have shown promising cytotoxicities toward certain cancer cell lines, indicating its utility in medicinal chemistry (Yang et al., 2019).
Safety and Hazards
The safety information for 3-(Pyrazin-2-ylformamido)propanoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
The primary targets of 3-(Pyrazin-2-ylformamido)propanoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of 3-(Pyrazin-2-ylformamido)propanoic acid’s action are currently under investigation. As more research is conducted, we will gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how 3-(Pyrazin-2-ylformamido)propanoic acid behaves in a biological system .
properties
IUPAC Name |
3-(pyrazine-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-7(13)1-2-11-8(14)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAJDQUTWPPIMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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